![molecular formula C12H12N2O3 B11873802 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone CAS No. 41018-97-7](/img/structure/B11873802.png)
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone
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Overview
Description
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group at the 5-position and two methyl groups at the 2 and 3 positions of the indole ring, along with an ethanone group at the 1-position. The molecular formula of this compound is C12H12N2O3 .
Preparation Methods
The synthesis of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2,3-dimethyl-5-nitrobenzaldehyde and phenylhydrazine . The reaction is carried out under reflux in methanol with methanesulfonic acid as a catalyst, yielding the desired indole derivative .
Chemical Reactions Analysis
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-donating effects of the methyl groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula C12H12N2O3 and features a nitro-substituted indole structure. The presence of a nitro group (-NO2) and a carbonyl group (C=O) contributes to its reactivity and biological activity.
Biological Activities
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone exhibits a range of biological activities that make it a valuable candidate for drug development:
- Antiviral Properties : Research indicates that indole derivatives can inhibit viral replication, making this compound a potential antiviral agent.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could lead to therapeutic applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
- Antimicrobial Properties : The structural features of the compound may enhance its effectiveness against various microbial strains.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro. |
Study B | Anti-inflammatory Effects | Showed reduced levels of pro-inflammatory cytokines in animal models. |
Study C | Anticancer Activity | Induced apoptosis in various cancer cell lines through mitochondrial pathways. |
These findings underscore the compound's versatility and potential as a lead molecule for further drug development.
Interaction Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound to biological targets:
- Cyclooxygenase Enzymes : These enzymes play a crucial role in inflammation; interactions with this compound may provide insights into its anti-inflammatory mechanisms.
Comparison with Related Compounds
To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Nitroindole | Indole core with a nitro group | Lacks additional substitutions that enhance activity. |
Indomethacin | Indole derivative with anti-inflammatory properties | Contains a methanesulfonamide moiety enhancing anti-inflammatory effects. |
This comparison highlights how specific methyl and nitro substitutions in this compound may influence its biological activity compared to other indole derivatives.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:
- 1-(5-Nitro-1-benzofuran-2-yl)ethanone
- 1-(5-Hydroxy-1,2-dimethyl-1H-indol-3-yl)ethanone
- 1-(1-Methyl-5-nitro-1H-benzoimidazol-2-yl)-ethanol
These compounds share similar structural features but differ in the position and type of substituents on the indole ring. The presence of the nitro group at the 5-position and the two methyl groups at the 2 and 3 positions make this compound unique in its reactivity and biological activity .
Biological Activity
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone is a compound belonging to the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a nitro-substituted indole framework, positions it as a promising candidate for further pharmacological exploration.
Structural Characteristics
The molecular formula of this compound is C12H12N2O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The compound features a five-membered nitrogen-containing ring (indole) with additional methyl and nitro groups that enhance its chemical reactivity and biological potential .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets. Notably, docking studies suggest potential interactions with cyclooxygenase enzymes, which play a critical role in mediating inflammatory responses. This interaction profile indicates its potential anti-inflammatory properties.
Anticancer Potential
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines. The following table summarizes some key findings related to the anticancer activity of related indole derivatives:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Spirooxindole Derivative | MDA-MB-231 | 16.8 ± 0.37 | EGFR inhibition |
Spirooxindole Derivative | HepG2 | 13.5 ± 0.92 | Apoptosis induction |
1-(2,3-Dimethyl-5-nitroindole) | Various | Varies | Enzyme interaction |
These findings suggest that modifications to the indole structure can significantly influence biological activity and efficacy against cancer cells .
Case Studies and Research Findings
Research focusing on the synthesis and biological evaluation of indole derivatives has shown promising results. For example:
- Synthesis : The synthesis of this compound can be achieved through condensation reactions involving 5-nitroindole and acetylating agents like acetic anhydride or acetyl chloride.
- Biological Evaluation : In vitro studies have indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These studies often employ methods like MTT assays to determine IC50 values, which reflect the concentration required to inhibit cell growth by 50% .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with specific enzymes involved in cancer progression. Such interactions are crucial for developing targeted therapies that can mitigate tumor growth effectively .
Properties
CAS No. |
41018-97-7 |
---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-(2,3-dimethyl-5-nitroindol-1-yl)ethanone |
InChI |
InChI=1S/C12H12N2O3/c1-7-8(2)13(9(3)15)12-5-4-10(14(16)17)6-11(7)12/h4-6H,1-3H3 |
InChI Key |
BOMPCFUMDKLVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C)C |
Origin of Product |
United States |
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